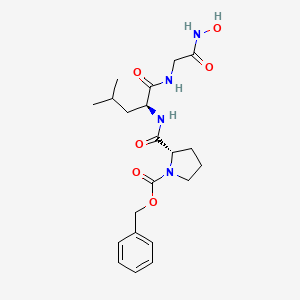

Z-Pro-Leu-Gly-NHOH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C21H30N4O6 |

|---|---|

Molecular Weight |

434.5 g/mol |

IUPAC Name |

benzyl (2S)-2-[[(2S)-1-[[2-(hydroxyamino)-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C21H30N4O6/c1-14(2)11-16(19(27)22-12-18(26)24-30)23-20(28)17-9-6-10-25(17)21(29)31-13-15-7-4-3-5-8-15/h3-5,7-8,14,16-17,30H,6,9-13H2,1-2H3,(H,22,27)(H,23,28)(H,24,26)/t16-,17-/m0/s1 |

InChI Key |

VVGFLHRPYCTXGJ-IRXDYDNUSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)NCC(=O)NO)NC(=O)[C@@H]1CCCN1C(=O)OCC2=CC=CC=C2 |

Canonical SMILES |

CC(C)CC(C(=O)NCC(=O)NO)NC(=O)C1CCCN1C(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

Z-Pro-Leu-Gly-NHOH: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and biological properties of Z-Pro-Leu-Gly-NHOH, a potent inhibitor of matrix metalloproteinases (MMPs). This document details its chemical characteristics, provides in-depth experimental protocols for its synthesis and evaluation, and visualizes its role in relevant signaling pathways.

Core Chemical Properties

This compound, also known as Z-PLG-NHOH, is a synthetic peptide derivative that functions as a competitive inhibitor of collagenases, a subclass of MMPs.[1] Its structure incorporates a hydroxamate group (-NHOH), which is a key moiety for chelating the zinc ion present in the active site of MMPs, thereby inhibiting their enzymatic activity.[2]

| Property | Value | Reference |

| Molecular Formula | C₂₁H₃₀N₄O₆ | |

| Molecular Weight | 434.49 g/mol | |

| CAS Number | 103145-74-0 | |

| Canonical SMILES | CC(C)C--INVALID-LINK--NC(=O)[C@@H]1CCCN1C(=O)OCC2=CC=CC=C2 | |

| InChI Key | VVGFLHRPYCTXGJ-UHFFFAOYSA-N | |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMSO and DMF | |

| Biological Activity | Inhibitor of human skin collagenase (MMP-1) | [1][3] |

| IC₅₀ | 40 µM for human skin collagenase | [1][3] |

Experimental Protocols

This section outlines representative experimental procedures for the synthesis, purification, characterization, and biological evaluation of this compound.

Synthesis of this compound

The synthesis of this compound can be achieved through a stepwise peptide coupling in solution, followed by the introduction of the hydroxamic acid moiety. This protocol is a representative example and may require optimization.

Materials:

-

Z-Pro-OH (N-Cbz-L-proline)

-

H-Leu-OMe·HCl (L-leucine methyl ester hydrochloride)

-

H-Gly-NHOH (Glycine hydroxamate)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Hydroxylamine hydrochloride

-

Potassium hydroxide

Procedure:

-

Synthesis of Z-Pro-Leu-OMe:

-

Dissolve H-Leu-OMe·HCl (1.0 eq) and DIPEA (1.1 eq) in DMF.

-

In a separate flask, dissolve Z-Pro-OH (1.0 eq), DCC (1.1 eq), and HOBt (1.1 eq) in DMF at 0°C.

-

Add the Z-Pro-OH solution to the H-Leu-OMe solution and stir at 0°C for 2 hours, then at room temperature overnight.

-

Filter the dicyclohexylurea (DCU) precipitate and concentrate the filtrate under reduced pressure.

-

Dissolve the residue in EtOAc and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield Z-Pro-Leu-OMe.

-

-

Saponification of Z-Pro-Leu-OMe:

-

Dissolve Z-Pro-Leu-OMe in a mixture of methanol and water.

-

Add LiOH (1.5 eq) and stir at room temperature until the reaction is complete (monitored by TLC).

-

Acidify the reaction mixture with 1N HCl and extract with EtOAc.

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to obtain Z-Pro-Leu-OH.

-

-

Coupling with Glycine Hydroxamate:

-

Prepare glycine hydroxamate from glycine ethyl ester and hydroxylamine hydrochloride.

-

Dissolve Z-Pro-Leu-OH (1.0 eq), DCC (1.1 eq), and HOBt (1.1 eq) in DMF at 0°C.

-

In a separate flask, dissolve H-Gly-NHOH (1.0 eq) and DIPEA (1.1 eq) in DMF.

-

Add the Z-Pro-Leu-OH solution to the H-Gly-NHOH solution and stir at 0°C for 2 hours, then at room temperature overnight.

-

Filter the DCU precipitate and concentrate the filtrate.

-

-

Work-up and Purification:

-

Purify the crude product by flash column chromatography on silica gel using a gradient of methanol in dichloromethane to yield this compound.

-

Purification and Characterization

Purification:

-

The final compound is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Column: C18 column (e.g., 5 µm, 4.6 x 250 mm).

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% B over 30 minutes.

-

Flow Rate: 1 mL/min.

-

Detection: UV at 220 nm.

-

Fractions containing the pure product are collected and lyophilized.

Characterization:

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the synthesized compound. The expected [M+H]⁺ ion for C₂₁H₃₀N₄O₆ is m/z 435.22.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded to confirm the structure and purity of the compound. Spectra are typically recorded in DMSO-d₆ or CDCl₃.

Collagenase Inhibition Assay

The inhibitory activity of this compound against human skin collagenase (MMP-1) is determined using a fluorogenic substrate.

Materials:

-

Human recombinant collagenase (MMP-1).

-

Assay buffer: 50 mM Tricine, 10 mM CaCl₂, 200 mM NaCl, pH 7.5.

-

Synthetic collagenase substrate: N-(3-[2-Furyl]acryloyl)-Leu-Gly-Pro-Ala (FALGPA).

-

This compound (test inhibitor).

-

A known collagenase inhibitor as a positive control (e.g., 1,10-Phenanthroline).

-

96-well microplate.

-

Microplate reader capable of measuring absorbance at 345 nm.

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of the inhibitor in the assay buffer.

-

In a 96-well plate, add 20 µL of the inhibitor dilutions to the respective wells.

-

Add 100 µL of the MMP-1 enzyme solution (pre-diluted in assay buffer) to each well.

-

Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Add 80 µL of the FALGPA substrate solution (pre-warmed to 37°C) to each well to initiate the reaction.

-

Immediately measure the decrease in absorbance at 345 nm every minute for 20 minutes using a microplate reader.

-

The rate of substrate cleavage is determined from the linear portion of the kinetic curve.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Signaling Pathway and Mechanism of Action

This compound exerts its biological effects by inhibiting matrix metalloproteinases. MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix (ECM) components.[4] Overexpression or dysregulation of MMPs is implicated in various pathological conditions, including arthritis, cancer metastasis, and cardiovascular diseases.[4][5]

The diagram below illustrates the general mechanism of MMP inhibition.

Caption: Mechanism of MMP inhibition by this compound.

By inhibiting MMPs, this compound can modulate downstream signaling pathways that are influenced by ECM degradation and the release of bioactive molecules.

The following diagram depicts a simplified overview of MMP-mediated signaling and the point of intervention for this compound.

Caption: MMP-mediated signaling and inhibition by this compound.

Conclusion

This compound is a valuable research tool for studying the roles of matrix metalloproteinases in various physiological and pathological processes. Its well-defined chemical properties and potent inhibitory activity make it a suitable candidate for further investigation in the development of therapeutic agents targeting MMP-driven diseases. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to design and execute their studies involving this compound.

References

- 1. 3hbiomedical.com [3hbiomedical.com]

- 2. Hydroxamate synthesis by acylation [organic-chemistry.org]

- 3. Hydroxamic Acid-Modified Peptide Library Provides Insights into the Molecular Basis for the Substrate Selectivity of HDAC Corepressor Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to Z-Pro-Leu-Gly-NHOH: Structure, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Z-Pro-Leu-Gly-NHOH is a potent peptide hydroxamate inhibitor of matrix metalloproteinases (MMPs), particularly collagenases. Its ability to chelate the active site zinc ion of these enzymes makes it a valuable tool in studying the role of MMPs in various physiological and pathological processes, including cancer metastasis, inflammation, and tissue remodeling. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and biological activity of this compound, intended to support researchers and drug development professionals in their work with this compound.

Chemical Structure and Physicochemical Properties

This compound, also known as Z-PLG-NHOH, is a synthetic tripeptide derivative. The "Z" designation refers to the Carboxybenzyl protecting group on the proline residue. The core structure consists of the amino acid sequence Proline-Leucine-Glycine, with the C-terminus modified to a hydroxamic acid.

Chemical Structure:

(Image of the chemical structure of this compound would be placed here in a full document)

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | benzyl (2S)-2-[[(2S)-1-[(2-hydroxyamino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carboxylate | |

| CAS Number | 103145-74-0 | [1] |

| Molecular Formula | C₂₁H₃₀N₄O₆ | [1] |

| Molecular Weight | 434.49 g/mol | [1] |

| Appearance | White to off-white powder | [1] |

| Purity | ≥ 98% (HPLC) | [1] |

| Solubility | Soluble in DMSO | [2] |

| Storage Conditions | Store at 2 - 8 °C | [1] |

| SMILES | CC(C)C--INVALID-LINK--NC(=O)[C@@H]1CCCN1C(=O)OCC2=CC=CC=C2 | [3] |

Synthesis of this compound

The synthesis of this compound can be achieved through both solid-phase and solution-phase peptide synthesis methodologies. Below are detailed, representative protocols for each approach.

Solid-Phase Peptide Synthesis (SPPS) Protocol

This protocol utilizes the widely adopted Fmoc (9-fluorenylmethyloxycarbonyl) strategy for N-terminal protection.

Experimental Workflow for Solid-Phase Synthesis:

Caption: Solid-Phase Synthesis Workflow for this compound.

Detailed Protocol:

-

Resin Preparation: Swell Rink Amide resin in N,N-dimethylformamide (DMF) for 1 hour in a peptide synthesis vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and dichloromethane (DCM).

-

Coupling of Glycine: Dissolve Fmoc-Gly-OH (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF. Add the solution to the resin and agitate for 2 hours. Wash the resin.

-

Fmoc Deprotection: Repeat step 2.

-

Coupling of Leucine: Couple Fmoc-Leu-OH using the same procedure as in step 3.

-

Fmoc Deprotection: Repeat step 2.

-

Coupling of Proline: Couple Z-Pro-OH using the same procedure as in step 3.

-

Formation of the Hydroxamate: The hydroxamic acid is formed from the amide resin upon cleavage.

-

Cleavage and Deprotection: Treat the resin with a cleavage cocktail of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5) for 2-3 hours.

-

Purification: Filter the resin and precipitate the crude peptide in cold diethyl ether. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Solution-Phase Peptide Synthesis Protocol

This approach involves sequential coupling of amino acids in a suitable solvent.

Experimental Workflow for Solution-Phase Synthesis:

Caption: Solution-Phase Synthesis Workflow for this compound.

Detailed Protocol:

-

Dipeptide Formation: Couple Boc-Leu-OH to Gly-NHOH using a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) in DMF. Purify the resulting Boc-Leu-Gly-NHOH.

-

Boc Deprotection: Remove the Boc protecting group from Boc-Leu-Gly-NHOH using TFA in DCM.

-

Tripeptide Formation: Couple Z-Pro-OH to the deprotected Leu-Gly-NHOH using EDC/HOBt in DMF.

-

Purification: Purify the final product, this compound, using extraction and column chromatography.

Biological Activity and Mechanism of Action

This compound is a competitive inhibitor of collagenases, a subclass of MMPs. The hydroxamate group (-NHOH) is crucial for its inhibitory activity as it chelates the zinc ion (Zn²⁺) in the active site of the enzyme, rendering it catalytically inactive.

Table 2: In Vitro Biological Activity of this compound

| Target | Assay | IC₅₀ | Source |

| Human Skin Collagenase (MMP-1) | Enzyme Activity Assay | 40 µM | [2] |

Mechanism of Action:

Collagenases play a critical role in the degradation of the extracellular matrix (ECM), a key process in cancer cell invasion and metastasis. By breaking down the collagenous barrier of the basement membrane, cancer cells can migrate to surrounding tissues and enter the bloodstream. This compound inhibits this process by blocking the enzymatic activity of collagenases.

Signaling Pathway: Inhibition of Cancer Cell Invasion

Caption: Inhibition of Collagenase-Mediated Cancer Cell Invasion.

Experimental Protocol: Collagenase Inhibition Assay

This protocol describes a general method to assess the inhibitory activity of compounds like this compound against collagenase.

Detailed Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Reconstitute human recombinant collagenase (e.g., MMP-1) in assay buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl₂, pH 7.5).

-

Prepare a fluorogenic collagenase substrate solution.

-

-

Assay Procedure:

-

In a 96-well microplate, add the assay buffer.

-

Add various concentrations of this compound to the wells.

-

Add the collagenase enzyme to all wells (except for the blank) and incubate for a pre-determined time (e.g., 30 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the fluorogenic substrate to all wells.

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of substrate cleavage for each inhibitor concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value by fitting the data to a suitable dose-response curve.

-

Conclusion

This compound serves as a well-characterized and valuable research tool for investigating the roles of collagenases and other MMPs in health and disease. Its defined structure, established synthetic routes, and known inhibitory activity make it a benchmark compound for in vitro studies. The detailed protocols and conceptual diagrams provided in this guide are intended to facilitate its effective use in the laboratory and to support the development of novel therapeutic strategies targeting matrix metalloproteinases.

References

The Core Mechanism of Z-Pro-Leu-Gly-NHOH as a Collagenase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Pro-Leu-Gly-NHOH is a peptide-like hydroxamic acid derivative that acts as a potent inhibitor of collagenases, a class of matrix metalloproteinases (MMPs) responsible for degrading collagen. Its mechanism of action is of significant interest in the development of therapeutics for diseases characterized by excessive collagen breakdown, such as arthritis, cancer metastasis, and fibrosis. This technical guide provides an in-depth exploration of the molecular interactions, quantitative inhibitory data, and experimental protocols related to the function of this compound as a collagenase inhibitor.

The core of this compound's inhibitory activity lies in its structural mimicry of the collagen cleavage site and the chelating properties of its hydroxamate group. The peptide sequence, Pro-Leu-Gly, is recognized by the active site of collagenases, while the hydroxamate moiety directly interacts with the catalytic zinc ion, effectively blocking the enzyme's function.

Mechanism of Action: A Structural Perspective

The inhibitory function of this compound is best understood through the lens of its interaction with the active site of collagenase. While a crystal structure for this compound complexed with a collagenase is not publicly available, the structure of a closely related analog, Pro-Leu-Gly-hydroxylamine, in complex with human neutrophil collagenase (MMP-8) provides critical insights. The Protein Data Bank (PDB) entries 1JAN and 1JAP detail this interaction, revealing a competitive inhibition mechanism.[1][2][3][4][5]

The inhibitor binds to the active site cleft of the enzyme, with its peptide backbone forming hydrogen bonds with the protein. The key interaction, however, is the bidentate chelation of the catalytic zinc ion by the hydroxamate group's hydroxyl and carbonyl oxygen atoms.[6] This strong interaction with the zinc ion, which is essential for the catalytic activity of collagenase, effectively neutralizes the enzyme.

The Pro-Leu-Gly sequence of the inhibitor mimics the natural substrate of collagenase, allowing it to fit into the enzyme's specificity pockets. Specifically, the proline and leucine residues are accommodated in the S2 and S3 subsites of the collagenase active site.[6] This substrate-analogous binding further enhances the inhibitor's potency and specificity. The importance of the hydroxamate group is underscored by the observation that corresponding peptides with amide, carboxylate, or aldehyde C-terminal groups exhibit significantly reduced or no inhibitory activity.[7]

DOT script for Mechanism of Action Diagram

References

- 1. rcsb.org [rcsb.org]

- 2. PDB-1jan: COMPLEX OF PRO-LEU-GLY-HYDROXYLAMINE WITH THE CATALYTIC DOMAIN OF... - Yorodumi [pdbj.org]

- 3. rcsb.org [rcsb.org]

- 4. wwPDB: pdb_00001jan [wwpdb.org]

- 5. 1JAP: COMPLEX OF PRO-LEU-GLY-HYDROXYLAMINE WITH THE CATALYTIC DOMAIN OF MATRIX METALLO PROTEINASE-8 (MET80 FORM) [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Peptide hydroxamic acids inhibit skin collagenase - PubMed [pubmed.ncbi.nlm.nih.gov]

Z-Pro-Leu-Gly-NHOH: A Technical Guide to its Role in Matrix Metalloproteinase Inhibition

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core functionalities of Z-Pro-Leu-Gly-NHOH as an inhibitor of matrix metalloproteinases (MMPs). We delve into its mechanism of action, inhibitory profile, and the experimental protocols used for its characterization. Furthermore, this guide illustrates the critical signaling pathways influenced by MMP inhibition and provides a standard workflow for assessing potential MMP inhibitors.

Introduction to this compound and Matrix Metalloproteinases

Matrix metalloproteinases are a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix (ECM) components.[1] While essential for physiological processes like tissue remodeling and wound healing, their dysregulation is implicated in numerous pathologies, including cancer, arthritis, and cardiovascular diseases.[2] This has made MMPs significant targets for therapeutic intervention.

This compound is a peptide-based hydroxamic acid that serves as a classical example of a competitive MMP inhibitor. Its structure is designed to mimic the collagen cleavage site, allowing it to bind to the active site of certain MMPs. The hydroxamate functional group (-CONHOH) is a key feature, acting as a potent chelator of the zinc ion essential for the catalytic activity of these enzymes.

Mechanism of Action

The inhibitory activity of this compound is primarily attributed to its hydroxamic acid moiety. This group coordinates with the catalytic zinc ion (Zn2+) in the active site of the MMP, rendering the enzyme inactive. The peptide backbone of the inhibitor contributes to its binding affinity and selectivity for specific MMPs by interacting with the substrate-binding pockets surrounding the active site. This competitive inhibition prevents the binding and subsequent cleavage of natural ECM substrates like collagen.

Inhibitory Profile of this compound and Related Compounds

Quantitative data on the inhibitory activity of this compound is predominantly available for its action against human skin collagenase (MMP-1). To provide a broader context for the potency and selectivity of peptide hydroxamates, the following table includes data for this compound alongside other structurally related inhibitors.

| Compound | MMP Target | IC50 / Ki | Notes |

| This compound | MMP-1 | 40 µM (IC50) | A well-established inhibitor of human skin collagenase. |

| Peptide Hydroxamate 1 | MMP-2 | 10-100 µM (IC50) | A representative range for peptide hydroxamates designed to target the fibronectin type II domains.[2] |

| Peptide Hydroxamate 2 | MMP-9 | 50 µM (IC50) | Derived from αS1-casein, showing moderate inhibition. |

| Marimastat | Broad Spectrum | Low nM (IC50/Ki) | A well-known broad-spectrum hydroxamate MMP inhibitor, for comparative purposes. |

Note: The IC50 and Ki values for peptide hydroxamates can vary significantly based on the peptide sequence and the specific assay conditions.

Experimental Protocols

General Fluorometric Assay for MMP Inhibition

This protocol describes a common method for determining the inhibitory activity of compounds like this compound against a specific MMP using a fluorogenic substrate.

Materials:

-

Recombinant human MMP (e.g., MMP-1)

-

This compound or other test inhibitors

-

Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Dilute the recombinant MMP to the desired working concentration in cold assay buffer.

-

Prepare the fluorogenic substrate in assay buffer to the final desired concentration.

-

-

Enzyme Activation (if necessary):

-

Some MMPs are supplied as inactive pro-enzymes and require activation. This is often achieved by incubation with p-aminophenylmercuric acetate (APMA) at 37°C. Follow the manufacturer's instructions for the specific MMP.

-

-

Assay Protocol:

-

Add 50 µL of assay buffer to each well of the 96-well plate.

-

Add 10 µL of various concentrations of the inhibitor (this compound) or vehicle control (DMSO) to the respective wells.

-

Add 20 µL of the diluted, active MMP enzyme to each well.

-

Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding 20 µL of the fluorogenic substrate to each well.

-

Immediately measure the fluorescence intensity kinetically over a period of 30-60 minutes at the appropriate excitation and emission wavelengths for the chosen substrate (e.g., Ex/Em = 328/393 nm for Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2).

-

-

Data Analysis:

-

Determine the reaction rate (V) for each inhibitor concentration by calculating the slope of the linear portion of the fluorescence versus time curve.

-

Calculate the percentage of inhibition for each concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Experimental Workflow for MMP Inhibitor Screening

The following diagram illustrates a typical workflow for the discovery and characterization of novel MMP inhibitors.

Role in Signaling Pathways

MMPs can modulate cellular signaling cascades through the cleavage of various substrates, including growth factors, cytokines, and cell surface receptors. Inhibition of MMPs with compounds like this compound can, therefore, have significant downstream effects on cellular behavior.

MMP-Mediated Activation of TGF-β Signaling

Transforming growth factor-beta (TGF-β) is a potent cytokine often sequestered in the ECM in an inactive (latent) form. Certain MMPs can cleave the latency-associated peptide (LAP), releasing active TGF-β, which can then bind to its receptor and initiate downstream signaling, often promoting processes like epithelial-to-mesenchymal transition (EMT) and fibrosis.

Conclusion

This compound serves as a valuable research tool and a foundational structure for the design of more potent and selective MMP inhibitors. Its well-understood mechanism of action, centered on the chelation of the catalytic zinc ion by its hydroxamate group, provides a clear basis for its inhibitory effects. While a comprehensive inhibitory profile across all MMPs for this specific compound is not extensively documented, its activity against MMP-1 highlights the potential of peptide hydroxamates in targeting collagenolytic activity. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation and development of novel MMP inhibitors for therapeutic applications in a range of diseases.

References

Z-Pro-Leu-Gly-NHOH: A Technical Guide for Peptide-Based Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Z-Pro-Leu-Gly-NHOH is a peptide derivative that has garnered attention in the field of drug discovery, primarily for its role as an inhibitor of matrix metalloproteinases (MMPs). This technical guide provides a comprehensive overview of this compound, including its mechanism of action, a compilation of available quantitative data, detailed experimental protocols, and its place within the broader context of drug discovery workflows. The guide also visualizes key concepts through signaling pathway and experimental workflow diagrams to facilitate a deeper understanding for researchers and drug development professionals.

Introduction: The Therapeutic Potential of this compound

This compound is a synthetic peptide derivative featuring a hydroxamate functional group (-NHOH). This structural motif is a well-established zinc-binding group, making this compound a potent chelator of the zinc ion (Zn²⁺) present in the active site of metalloenzymes.[1] Its primary application in drug discovery is as a competitive inhibitor of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases responsible for the degradation of extracellular matrix (ECM) components.[1]

The dysregulation of MMP activity is implicated in a variety of pathological conditions, including cancer metastasis, arthritis, and cardiovascular diseases. By inhibiting MMPs, particularly collagenases, this compound and similar peptide derivatives offer a promising therapeutic strategy to mitigate the tissue degradation and remodeling associated with these diseases.[2]

Mechanism of Action: Targeting the Heart of MMP Activity

The inhibitory activity of this compound is centered on its hydroxamate group. This group acts as a potent zinc-binding moiety, effectively chelating the catalytic zinc ion within the active site of MMPs. This interaction prevents the binding of the natural substrate, such as collagen, to the enzyme, thereby inhibiting its proteolytic activity. The peptide backbone of this compound (Pro-Leu-Gly) contributes to its specificity and binding affinity for the active site cleft of different MMPs.

Quantitative Data: Inhibitory Profile of this compound

| Target Enzyme | Inhibitor | IC50 (µM) | Notes |

| Human Skin Collagenase (MMP-1) | This compound | 40 | Demonstrates effective inhibition of a key collagen-degrading enzyme.[3] |

IC50: The half-maximal inhibitory concentration, representing the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

Experimental Protocols

Synthesis of this compound

While a detailed, step-by-step protocol for the synthesis of this compound is not publicly available, a general and plausible synthetic route can be outlined based on standard solid-phase peptide synthesis (SPPS) and subsequent hydroxamate formation.

Materials:

-

Fmoc-Gly-Wang resin

-

Fmoc-Leu-OH

-

Fmoc-Pro-OH

-

Z-Pro-OH (N-Cbz-Proline)

-

Coupling reagents (e.g., HBTU, HOBt)

-

Base (e.g., DIPEA)

-

Deprotection reagent (e.g., 20% piperidine in DMF)

-

Cleavage cocktail (e.g., TFA/TIS/H₂O)

-

Hydroxylamine hydrochloride

-

Base for hydroxamate formation (e.g., Sodium bicarbonate)

-

Solvents (DMF, DCM, Ether)

-

HPLC for purification

-

Mass spectrometer for characterization

General Procedure:

-

Peptide Chain Assembly: The peptide is assembled on a solid support (e.g., Wang resin) using standard Fmoc-based SPPS.

-

Start with Fmoc-Gly-Wang resin.

-

Sequentially couple Fmoc-Leu-OH and Fmoc-Pro-OH using a coupling agent like HBTU in the presence of a base.

-

After the coupling of Fmoc-Pro-OH, the N-terminal Fmoc group is removed, and Z-Pro-OH (N-Cbz-Proline) is coupled to the N-terminus.

-

-

Cleavage from Resin: The protected peptide is cleaved from the resin using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O). The crude peptide is precipitated with cold ether, collected by centrifugation, and dried.

-

Hydroxamate Formation:

-

The C-terminal carboxylic acid of the cleaved peptide is activated (e.g., using a carbodiimide).

-

The activated peptide is then reacted with hydroxylamine hydrochloride in the presence of a base to form the hydroxamate.

-

-

Purification and Characterization: The crude this compound is purified by reverse-phase HPLC. The identity and purity of the final product are confirmed by mass spectrometry and analytical HPLC.

MMP-1 Inhibition Assay (Fluorogenic Substrate Method)

This protocol describes a typical in vitro assay to determine the inhibitory activity of this compound against MMP-1 using a fluorogenic substrate.

Materials:

-

Recombinant human MMP-1 (activated)

-

Fluorogenic MMP-1 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)[4]

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare Reagents:

-

Dilute the activated MMP-1 enzyme to the desired working concentration in assay buffer.

-

Prepare a stock solution of the fluorogenic substrate in a suitable solvent (e.g., DMSO) and then dilute to the working concentration in assay buffer.

-

Prepare a serial dilution of this compound in assay buffer.

-

-

Assay Setup:

-

In a 96-well black microplate, add the following to each well:

-

Assay Buffer

-

This compound at various concentrations (or vehicle control)

-

MMP-1 enzyme solution

-

-

Include control wells:

-

No enzyme control (buffer and substrate only)

-

No inhibitor control (buffer, enzyme, and substrate)

-

-

-

Pre-incubation: Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate Reaction: Add the fluorogenic substrate solution to all wells to start the enzymatic reaction.

-

Kinetic Measurement: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence intensity over time (e.g., every minute for 30-60 minutes) at the appropriate excitation and emission wavelengths for the specific fluorogenic substrate (e.g., Ex/Em = 328/393 nm for Mca/Dpa).

-

Data Analysis:

-

Calculate the initial reaction velocity (slope of the linear portion of the fluorescence vs. time plot) for each concentration of the inhibitor.

-

Plot the percentage of inhibition versus the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve.

-

Signaling Pathways and Drug Discovery Workflows

Collagenase Inhibition Signaling Pathway

The inhibition of collagenases like MMP-1 by this compound can impact downstream signaling pathways that are crucial in cancer progression. By preventing the degradation of the extracellular matrix, particularly collagen, the inhibitor can disrupt the processes of cell migration, invasion, and angiogenesis.

Experimental Workflow for MMP Inhibitor Discovery

The discovery and development of peptide-based MMP inhibitors like this compound typically follow a structured workflow, from initial screening to lead optimization.

References

Z-Pro-Leu-Gly-NHOH: A Technical Guide to its Therapeutic Potential as a Matrix Metalloproteinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydroxamate-based peptide derivative, Z-Pro-Leu-Gly-NHOH, a potent inhibitor of collagenases, a subgroup of the matrix metalloproteinase (MMP) family of enzymes. This document details its mechanism of action, summarizes key quantitative data, provides a representative experimental protocol for assessing its inhibitory activity, and visualizes its role in relevant signaling pathways.

Introduction

This compound is a synthetic peptide derivative that has been instrumental in the foundational research of matrix metalloproteinase inhibitors.[1][2] MMPs are a family of zinc-dependent endopeptidases crucial for the remodeling of the extracellular matrix (ECM).[3] Under pathological conditions, such as in rheumatic diseases, cancer, and cardiovascular diseases, the activity of MMPs can become dysregulated, leading to excessive ECM degradation and contributing to disease progression.[3][4][5] this compound, by mimicking the natural collagen cleavage site, serves as a valuable tool for studying the therapeutic potential of MMP inhibition.[4]

Mechanism of Action

This compound functions as a competitive and reversible inhibitor of collagenases.[4] Its mechanism of action is primarily attributed to the hydroxamate functional group (-NHOH), which acts as a potent zinc-chelating moiety.[3][6] This group binds to the catalytic zinc ion (Zn2+) in the active site of the MMP, preventing the binding and subsequent cleavage of its natural substrates, such as collagen.[3][6] The peptide backbone (Pro-Leu-Gly) of the inhibitor contributes to its specificity by interacting with the substrate-binding pockets of the enzyme.[4]

Quantitative Inhibitory Data

The inhibitory potency of this compound has been quantified against several proteases. The half-maximal inhibitory concentration (IC50) values from various studies are summarized in the table below.

| Enzyme Target | IC50 Value | Reference |

| Collagenase | 0.04 mM | [4] |

| Human Skin Collagenase | 4 x 10-5 M (40 µM) | [7][8][9] |

| C-Proteinase | 150 µM | [10] |

Signaling Pathways Modulated by MMP Inhibition

MMP inhibitors like this compound can influence a variety of downstream signaling pathways that are integral to cellular processes such as inflammation, proliferation, and migration. The following diagram illustrates a generalized signaling pathway where MMPs play a crucial role. By inhibiting MMPs, this compound can theoretically modulate these pathways.

Caption: Generalized MMP signaling pathway and point of inhibition.

Experimental Protocols

In Vitro Collagenase Inhibition Assay

This protocol provides a representative method for determining the collagenase inhibitory activity of this compound.

Materials:

-

Collagenase from Clostridium histolyticum

-

Tricine buffer (50 mM, pH 7.5, containing 10 mM CaCl2 and 400 mM NaCl)

-

N-[3-(2-Furyl)acryloyl]-Leu-Gly-Pro-Ala (FALGPA), a synthetic collagenase substrate

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of the this compound stock solution in Tricine buffer to achieve a range of final assay concentrations.

-

Dissolve collagenase in Tricine buffer to a final concentration of 0.8 units/mL.

-

Dissolve the FALGPA substrate in Tricine buffer to a final concentration of 2 mM.

-

In a 96-well plate, add 25 µL of the this compound dilutions (or buffer for the control) to each well.

-

Add 25 µL of the collagenase solution to each well and incubate at 37°C for 20 minutes.

-

Initiate the reaction by adding 25 µL of the FALGPA substrate solution to each well.

-

Immediately measure the absorbance at 345 nm using a microplate reader at 37°C.

-

Continue to monitor the absorbance at regular intervals for 20-30 minutes.

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Experimental Workflow for Assessing a Novel MMP Inhibitor

The following diagram outlines a typical workflow for the preclinical evaluation of a novel MMP inhibitor, starting from initial screening to more complex cellular and in vivo models.

Caption: Preclinical experimental workflow for MMP inhibitors.

Synthesis

In Vivo Studies and Clinical Context

To date, there are no publicly available in vivo studies or clinical trial data specifically for this compound. However, the broader class of hydroxamate-based MMP inhibitors has been extensively studied. For instance, compounds like batimastat and marimastat have progressed to clinical trials for cancer.[6] These trials highlighted challenges for this class of drugs, including a lack of specificity leading to off-target effects, such as musculoskeletal pain, and poor oral bioavailability.[6][10] These findings underscore the importance of developing highly selective MMP inhibitors to minimize adverse effects.

Conclusion and Future Directions

This compound remains a valuable research tool for the in vitro investigation of collagenase and MMP inhibition. Its well-defined mechanism of action and inhibitory potency make it a useful standard for the initial screening and characterization of novel MMP inhibitors. While this compound itself has not progressed to in vivo or clinical studies, the knowledge gained from it and similar molecules has been instrumental in guiding the development of second-generation, more selective MMP inhibitors. Future research in this area will likely focus on designing inhibitors with improved specificity for individual MMPs to enhance therapeutic efficacy and reduce off-target toxicities. The development of such targeted inhibitors holds promise for the treatment of a wide range of diseases characterized by aberrant MMP activity.

References

- 1. itmedicalteam.pl [itmedicalteam.pl]

- 2. chemimpex.com [chemimpex.com]

- 3. Metalloproteinases and Their Inhibitors: Potential for the Development of New Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Roles of Matrix Metalloproteinases and Their Inhibitors in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. The Pharmacological TAILS of Matrix Metalloproteinases and Their Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Preclinical and clinical studies of MMP inhibitors in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Hydroxamate-based peptide inhibitors of matrix metalloprotease 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. glpbio.com [glpbio.com]

- 10. Discovery of potent and specific inhibitors targeting the active site of MMP-9 from the engineered SPINK2 library - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Z-Pro-Leu-Gly-NHOH for Studying Protein-Protein Interactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Pro-Leu-Gly-NHOH is a peptide derivative that serves as an effective inhibitor of matrix metalloproteinases (MMPs), particularly human skin collagenase (MMP-1).[1] Its utility in the study of protein-protein interactions (PPIs) stems from its ability to specifically disrupt the interaction between MMPs and their substrates, such as collagen. This guide provides a comprehensive overview of this compound, its mechanism of action, relevant quantitative data, experimental protocols for its use, and visualizations of associated biological pathways and workflows.

Protein-protein interactions are fundamental to most biological processes, making them a critical area of research for understanding disease and developing novel therapeutics.[2] Molecules like this compound that can modulate these interactions are invaluable tools for researchers.

Mechanism of Action

This compound belongs to the class of hydroxamate-based inhibitors. The primary mechanism of action for these inhibitors is the chelation of the zinc ion (Zn2+) located in the active site of matrix metalloproteinases.[3][4] This zinc ion is essential for the catalytic activity of MMPs. By binding to this ion, this compound effectively blocks the enzyme's ability to hydrolyze its substrates, thereby inhibiting the protein-protein interaction between the MMP and its target protein (e.g., collagen).[3][4]

The peptide backbone of this compound also contributes to its binding affinity and specificity by interacting with the subsites of the MMP's active site. The sequence Pro-Leu-Gly is recognized by collagenases, which often cleave peptide bonds at the Gly-Leu or Gly-Ile linkage in their natural collagen substrate.

Quantitative Data

The inhibitory potency of this compound has been quantified, particularly against human skin collagenase. The available data is summarized in the table below. Further studies are required to determine its inhibitory constants (Ki) and its selectivity against a broader panel of MMPs.

| Inhibitor | Target Enzyme | Parameter | Value |

| This compound | Human Skin Collagenase (MMP-1) | IC50 | 40 µM[1] |

Experimental Protocols

The following is a detailed protocol for a generic matrix metalloproteinase inhibitor screening assay using a fluorogenic substrate. This method can be adapted to test the inhibitory activity of this compound.

Objective

To determine the inhibitory effect of this compound on the activity of a specific matrix metalloproteinase (e.g., MMP-1) using a fluorescence-based assay.

Materials

-

Recombinant human MMP-1 (or other MMP of interest)

-

This compound

-

Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)

-

96-well black microplates

-

Fluorescence microplate reader (Excitation/Emission wavelengths appropriate for the chosen substrate)

-

DMSO (for dissolving the inhibitor)

Procedure

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

Prepare a stock solution of the fluorogenic MMP substrate in DMSO or assay buffer.

-

Dilute the recombinant MMP in assay buffer to the desired working concentration. The optimal concentration should be determined empirically but is typically in the low nanomolar range.

-

-

Assay Setup:

-

In a 96-well black microplate, add the following to each well:

-

Test wells: A serial dilution of this compound in assay buffer.

-

Positive control wells: Assay buffer with DMSO (vehicle control).

-

Negative control (no enzyme) wells: Assay buffer.

-

-

Add the diluted MMP enzyme to all wells except the negative control wells.

-

Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

-

-

Initiation of Reaction and Measurement:

-

Add the fluorogenic MMP substrate to all wells to initiate the enzymatic reaction.

-

Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

-

Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes.

-

-

Data Analysis:

-

For each concentration of this compound, determine the initial reaction velocity (rate of fluorescence increase).

-

Normalize the reaction velocities to the positive control (100% activity).

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to determine the IC50 value of this compound.

-

Visualizations

Signaling Pathway: Inhibition of MMP-mediated Collagen Degradation

The following diagram illustrates the role of Matrix Metalloproteinases (MMPs) in the degradation of the extracellular matrix (ECM) component, collagen, and how this compound intervenes in this process.

Caption: Inhibition of MMP-mediated collagen degradation by this compound.

Experimental Workflow: MMP Inhibitor Screening

The diagram below outlines the key steps in a typical experimental workflow for screening MMP inhibitors like this compound.

Caption: Experimental workflow for MMP inhibitor screening.

Conclusion

This compound is a valuable tool for researchers studying the protein-protein interactions involving matrix metalloproteinases. Its inhibitory action on enzymes like collagenase allows for the detailed investigation of the roles these enzymes play in both physiological and pathological processes. The provided data and protocols offer a starting point for incorporating this compound into experimental designs aimed at understanding and modulating MMP activity. Further characterization of its selectivity profile will enhance its utility as a specific probe for individual MMPs.

References

Z-Pro-Leu-Gly-NHOH: A Technical Guide to its Basic Research Applications in Cancer Biology

For Researchers, Scientists, and Drug Development Professionals

Abstract

Z-Pro-Leu-Gly-NHOH is a peptide hydroxamate compound recognized as a broad-range inhibitor of matrix metalloproteinases (MMPs). With a known inhibitory concentration (IC50) of 40 µM for human skin collagenase (MMP-1), its potential applications in cancer biology are rooted in the critical role of MMPs in tumor progression, invasion, and metastasis. This technical guide provides an in-depth overview of the core applications of this compound in a cancer research setting, including its mechanism of action, quantitative data, detailed experimental protocols, and relevant signaling pathways. While specific preclinical data on this compound in cancer models are limited, this guide extrapolates from the established functions of MMP inhibitors to provide a foundational framework for its investigation as a potential anti-cancer agent.

Introduction: The Role of MMPs in Cancer

Matrix metalloproteinases are a family of zinc-dependent endopeptidases that are crucial for the degradation of the extracellular matrix (ECM).[1][2][3] In normal physiological processes, MMP activity is tightly regulated. However, in the context of cancer, MMPs are frequently overexpressed, contributing significantly to tumor growth, angiogenesis, invasion, and metastasis.[1][3][4] By degrading the ECM, MMPs pave the way for cancer cells to invade surrounding tissues and enter the bloodstream or lymphatic system.[1] Key MMPs implicated in cancer progression include the gelatinases (MMP-2 and MMP-9) and the collagenases (e.g., MMP-1).[3][5] Therefore, the inhibition of MMP activity represents a key therapeutic strategy in oncology.

This compound as a Matrix Metalloproteinase Inhibitor

This compound belongs to the class of peptidomimetic hydroxamate inhibitors. The hydroxamate group acts as a zinc-binding group (ZBG), chelating the essential zinc ion in the active site of MMPs, thereby inhibiting their enzymatic activity. The peptide backbone (Pro-Leu-Gly) mimics the collagen substrate, providing a degree of specificity for collagenases.

Quantitative Data

The available quantitative data for this compound is summarized below. It is important to note the limited scope of publicly available inhibition data across a wide range of MMPs.

| Target Enzyme | Inhibitor | IC50 Value | Reference |

| Human Skin Collagenase (MMP-1) | This compound | 40 µM | Internal Data |

Experimental Protocols

The following protocols are standardized methods for evaluating the efficacy of MMP inhibitors like this compound in a cancer biology context.

In Vitro MMP Inhibition Assay (Fluorogenic Substrate)

This assay determines the direct inhibitory effect of this compound on the activity of purified recombinant MMPs.

Materials:

-

Recombinant human MMPs (e.g., MMP-1, MMP-2, MMP-9)

-

Fluorogenic MMP substrate

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)

-

This compound stock solution (in DMSO)

-

96-well black microplate

-

Fluorimeter

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add 50 µL of the diluted inhibitor to each well. Include a vehicle control (DMSO) and a no-enzyme control.

-

Add 25 µL of the appropriate recombinant MMP to each well (except the no-enzyme control) and incubate for 30 minutes at 37°C.

-

Initiate the reaction by adding 25 µL of the fluorogenic MMP substrate to all wells.

-

Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths every 5 minutes for 60 minutes at 37°C.

-

Calculate the rate of substrate cleavage and determine the IC50 value of this compound for each MMP.

Cancer Cell Invasion Assay (Boyden Chamber Assay)

This assay assesses the ability of this compound to inhibit cancer cell invasion through a basement membrane matrix.

Materials:

-

Cancer cell line (e.g., MDA-MB-231 for breast cancer, HT-1080 for fibrosarcoma)

-

Boyden chamber inserts with 8 µm pore size

-

Matrigel basement membrane matrix

-

Cell culture medium (with and without serum)

-

This compound

-

Calcein-AM or crystal violet for cell staining

-

Fluorescence microscope or plate reader

Procedure:

-

Coat the top of the Boyden chamber inserts with a thin layer of Matrigel and allow it to solidify.

-

Starve the cancer cells in serum-free medium for 24 hours.

-

Resuspend the starved cells in serum-free medium containing various concentrations of this compound or vehicle control.

-

Add 1 x 10^5 cells to the upper chamber of each insert.

-

Fill the lower chamber with medium containing a chemoattractant (e.g., 10% fetal bovine serum).

-

Incubate for 24-48 hours at 37°C in a CO2 incubator.

-

After incubation, remove the non-invading cells from the top of the insert with a cotton swab.

-

Fix and stain the invading cells on the bottom of the insert with crystal violet or a fluorescent dye.

-

Count the number of invaded cells in several fields of view under a microscope or quantify the fluorescence.

-

Calculate the percentage of invasion inhibition for each concentration of this compound.

Signaling Pathways and Visualizations

MMP inhibitors can indirectly affect various signaling pathways that are crucial for cancer cell proliferation, survival, and migration. By blocking the release and activation of growth factors and cytokines from the ECM, MMP inhibitors can modulate downstream signaling cascades.

Caption: Signaling pathways affected by MMP inhibition.

References

Z-Pro-Leu-Gly-NHOH: A Versatile Building Block for the Synthesis of Novel Peptide-Based Matrix Metalloproteinase Inhibitors

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the application of the tripeptide hydroxamate, Z-Pro-Leu-Gly-NHOH, as a pivotal building block in the design and synthesis of novel peptide-based inhibitors of matrix metalloproteinases (MMPs). The inherent structural features of this compound, particularly the hydroxamic acid moiety, provide a strong zinc-chelating group essential for potent MMP inhibition. This document provides a comprehensive overview of its inhibitory activity, a generalized protocol for its incorporation into peptide sequences via solid-phase peptide synthesis (SPPS), and a discussion of its mechanism of action.

Introduction

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that play a crucial role in the degradation of extracellular matrix (ECM) components. Under physiological conditions, MMP activity is tightly regulated. However, dysregulation of MMPs is implicated in a variety of pathological processes, including arthritis, tumor invasion, and metastasis. Consequently, the development of MMP inhibitors has been a significant focus of drug discovery efforts.

Peptide hydroxamates represent a prominent class of MMP inhibitors due to the ability of the hydroxamic acid group (-CONHOH) to act as a potent bidentate ligand for the catalytic zinc ion within the MMP active site. The tripeptide this compound serves as a valuable and versatile building block for creating more complex and potentially more selective peptide-based MMP inhibitors. The proline and leucine residues can interact with the S1' and S2' subsites of the MMP active site, contributing to binding affinity and selectivity, while the N-terminal benzyloxycarbonyl (Z) group provides a stable protecting group during synthesis.

Quantitative Data: Inhibitory Activity

This compound has been identified as an effective inhibitor of human skin collagenase (MMP-1). The inhibitory potency is quantified by its half-maximal inhibitory concentration (IC50), which is a measure of the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

| Compound | Target Enzyme | IC50 Value |

| This compound | Human Skin Collagenase (MMP-1) | 40 µM |

Mechanism of Action: MMP Inhibition

The inhibitory activity of this compound and other hydroxamate-based inhibitors is primarily due to the chelation of the catalytic zinc ion (Zn²⁺) in the active site of the MMP. This interaction blocks the binding of the natural substrate and renders the enzyme inactive. The hydroxamic acid moiety acts as a bidentate ligand, coordinating with the zinc ion. Further interactions between the peptide backbone of the inhibitor and the subsites of the enzyme's active site contribute to the overall binding affinity and can influence selectivity for different MMPs.

Mechanism of MMP inhibition by this compound.

Experimental Protocol: Solid-Phase Peptide Synthesis

The following is a generalized protocol for the incorporation of this compound into a target peptide sequence using manual solid-phase peptide synthesis (SPPS) with Fmoc-chemistry. This protocol assumes the synthesis of a peptide with a C-terminal amide.

Materials and Reagents

-

Rink Amide resin

-

Fmoc-protected amino acids

-

This compound

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

Diisopropylethylamine (DIEA)

-

Coupling reagents (e.g., HBTU, HATU, HOBt)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water (HPLC grade)

-

Diethyl ether (cold)

-

Acetonitrile (ACN)

-

Solid-phase synthesis vessel

-

Shaker

-

HPLC system for purification and analysis

-

Mass spectrometer

Synthesis Workflow

SPPS workflow for peptide synthesis.

Detailed Procedure

-

Resin Preparation: Swell the Rink Amide resin in DMF for 1-2 hours in the synthesis vessel.

-

Fmoc-Deprotection:

-

Drain the DMF from the swollen resin.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate for 5 minutes, then drain.

-

Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15-20 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (3-5 times).

-

-

Amino Acid Coupling:

-

Dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and a coupling agent (e.g., HBTU, 3-5 equivalents) in DMF.

-

Add DIEA (6-10 equivalents) to the solution to activate the amino acid.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate for 1-2 hours.

-

Monitor the coupling reaction using a ninhydrin test. If the test is positive (indicating incomplete coupling), repeat the coupling step.

-

Once the coupling is complete (negative ninhydrin test), drain the solution and wash the resin with DMF (3-5 times).

-

-

Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the desired peptide sequence.

-

Incorporation of this compound:

-

After the final Fmoc-deprotection of the N-terminal amino acid of the growing peptide chain, wash the resin thoroughly with DMF.

-

Dissolve this compound (2-3 equivalents) and a coupling agent (e.g., HATU, 2-3 equivalents) in DMF.

-

Add DIEA (4-6 equivalents) to the solution.

-

Add this solution to the resin and agitate for 2-4 hours, or until coupling is complete as indicated by a ninhydrin test.

-

Wash the resin thoroughly with DMF and then with DCM.

-

-

Cleavage and Global Deprotection:

-

Dry the peptide-resin under vacuum.

-

Prepare a cleavage cocktail. A common cocktail is 95% TFA, 2.5% TIS, and 2.5% water. The Z-group is typically stable to TFA and will remain on the N-terminus. If removal of the Z-group is desired, catalytic hydrogenation (e.g., H₂/Pd-C) would be required prior to cleavage, though this is not standard practice on a solid support.

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

-

Peptide Precipitation and Purification:

-

Precipitate the peptide by adding the TFA filtrate to cold diethyl ether.

-

Centrifuge the mixture to pellet the crude peptide.

-

Wash the peptide pellet with cold diethyl ether several times.

-

Dry the crude peptide.

-

Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile).

-

Purify the peptide by preparative reverse-phase HPLC.

-

Lyophilize the pure fractions to obtain the final peptide product.

-

-

Analysis: Confirm the identity and purity of the final peptide using analytical HPLC and mass spectrometry.

Conclusion

This compound is a valuable building block for the synthesis of novel peptide-based MMP inhibitors. Its inherent inhibitory activity against MMP-1, coupled with the potential for further modification of the peptide sequence, allows for the development of potent and potentially selective therapeutic agents. The generalized solid-phase synthesis protocol provided in this guide offers a framework for researchers to incorporate this key structural motif into their drug discovery programs. Further investigation into the selectivity profile of this compound and its derivatives against a broader range of MMPs is warranted to fully elucidate its therapeutic potential.

Unveiling the Specificity of Z-Pro-Leu-Gly-NHOH: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the matrix metalloproteinase (MMP) inhibitor, Z-Pro-Leu-Gly-NHOH, for researchers, scientists, and drug development professionals. This document delves into the available data on its inhibitory specificity, outlines detailed experimental protocols for its characterization, and visualizes key experimental and biological pathways.

Introduction to this compound

This compound is a peptidomimetic inhibitor of matrix metalloproteinases. Structurally, it features a hydroxamate group (-NHOH), a well-known zinc-chelating moiety that is characteristic of many broad-spectrum MMP inhibitors.[1][2] The peptide backbone (Pro-Leu-Gly) is designed to mimic the collagen cleavage site, providing a degree of specificity towards collagenolytic MMPs. Understanding the precise inhibitory profile of this compound across the diverse MMP family is crucial for its application in targeted therapeutic strategies.

Quantitative Inhibitory Profile

Publicly available quantitative data on the inhibitory activity of this compound against a wide range of MMPs is limited. The most frequently cited value is its half-maximal inhibitory concentration (IC50) against human skin collagenase, which is understood to be primarily MMP-1.

| MMP Target | IC50 | Ki | Experimental Conditions |

| Human Skin Collagenase (likely MMP-1) | 40 µM | Not Reported | Not Specified |

It is important to note that the lack of comprehensive public data for other MMPs (e.g., MMP-2, -3, -8, -9, -13) makes a complete assessment of the inhibitor's specificity challenging. Further experimental validation is necessary to fully characterize its inhibitory profile.

Experimental Protocols for Determining MMP Inhibition

To assess the specificity of this compound or similar inhibitors, a fluorometric assay using a quenched fluorescent substrate is a common and effective method.

General Fluorometric MMP Inhibition Assay

This protocol provides a framework for determining the IC50 of an inhibitor against a specific MMP.

Materials:

-

Recombinant active human MMP enzyme (e.g., MMP-1, MMP-2, MMP-9)

-

Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)

-

Inhibitor Stock Solution (this compound dissolved in an appropriate solvent like DMSO)

-

96-well black microtiter plates

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a working solution of the MMP enzyme in Assay Buffer to the desired final concentration.

-

Prepare a working solution of the fluorogenic substrate in Assay Buffer.

-

Prepare a serial dilution of the this compound inhibitor stock solution in Assay Buffer to create a range of concentrations for testing.

-

-

Assay Setup:

-

In the wells of the 96-well plate, add the following in order:

-

Assay Buffer

-

Inhibitor solution at various concentrations (or solvent control)

-

MMP enzyme solution

-

-

Incubate the plate at 37°C for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to interact with the enzyme.

-

-

Initiation of Reaction:

-

Add the fluorogenic substrate solution to all wells to initiate the enzymatic reaction.

-

-

Fluorescence Measurement:

-

Immediately begin monitoring the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen substrate (e.g., Ex/Em = 328/393 nm for Mca-PLGL-Dpa-AR-NH2).

-

Record fluorescence readings at regular intervals for a specified period (e.g., 30-60 minutes).

-

-

Data Analysis:

-

Determine the rate of substrate cleavage (reaction velocity) for each inhibitor concentration by calculating the slope of the linear portion of the fluorescence versus time plot.

-

Calculate the percentage of inhibition for each concentration relative to the uninhibited control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Visualizing Experimental and Biological Pathways

Experimental Workflow for MMP Inhibition Assay

The following diagram illustrates the general workflow for determining the inhibitory activity of a compound against an MMP.

Simplified MMP-Mediated Signaling Pathway

MMPs are key regulators of the extracellular matrix (ECM) and are involved in various signaling pathways that control cell behavior. The diagram below depicts a simplified pathway where MMP activity leads to the release of growth factors and subsequent cell signaling, a process that can be targeted by inhibitors like this compound.

Conclusion

This compound is a hydroxamate-based inhibitor with documented activity against human skin collagenase (MMP-1). Its broader specificity across the MMP family remains to be fully elucidated through further experimental investigation. The protocols and workflows provided in this guide offer a robust framework for researchers to conduct such specificity studies. A thorough understanding of the inhibitory profile of this compound is essential for its potential development as a targeted therapeutic agent in diseases where MMP dysregulation is a key pathological feature.

References

Methodological & Application

Application Notes and Protocols for In Vitro Collagenase Activity Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Collagenases are a class of matrix metalloproteinases (MMPs) that play a crucial role in the degradation of extracellular matrix components, primarily collagen. Their enzymatic activity is implicated in various physiological processes, including tissue remodeling, wound healing, and development. However, dysregulation of collagenase activity is associated with numerous pathological conditions such as arthritis, tumor invasion, and metastasis. Consequently, the accurate in vitro measurement of collagenase activity is essential for basic research and the development of therapeutic inhibitors.

This document provides a detailed protocol for determining collagenase activity using a fluorogenic peptide substrate. Additionally, it discusses the potential application of the hydroxamate-containing peptide, Z-Pro-Leu-Gly-NHOH, as a substrate and the principles for developing a colorimetric assay.

Principle of the Fluorogenic Collagenase Assay

The most common and sensitive methods for measuring collagenase activity in vitro utilize fluorogenic substrates.[1] These synthetic peptides mimic the collagen cleavage site and are conjugated with a fluorescent reporter molecule and a quencher. In its intact state, the substrate's fluorescence is suppressed by the quencher through Förster Resonance Energy Transfer (FRET). Upon enzymatic cleavage by collagenase, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence intensity that is directly proportional to the enzyme's activity.[1][2]

Materials and Reagents

A representative fluorogenic collagenase assay kit typically includes the following components.[3]

| Component | Description | Storage |

| Collagenase Assay Buffer | A buffer solution optimized for collagenase activity, typically at a neutral pH. | 4°C or -20°C |

| Fluorogenic Substrate | A synthetic peptide substrate with a fluorophore and a quencher. Often supplied as a concentrated stock in DMSO. | -20°C, protected from light |

| Collagenase Standard | A purified collagenase enzyme (e.g., from Clostridium histolyticum or recombinant human MMP) for use as a positive control. | -20°C or -80°C |

| Inhibitor Control | A broad-spectrum MMP inhibitor (e.g., 1,10-Phenanthroline) to validate the assay's specificity. | -20°C |

| 96-well Black Plates | Opaque plates are necessary to minimize light scatter and background fluorescence. | Room Temperature |

Detailed Experimental Protocol: Fluorogenic Assay

This protocol is a general guideline and may require optimization based on the specific enzyme, substrate, and experimental conditions.

Reagent Preparation

-

Assay Buffer : Thaw the Collagenase Assay Buffer to room temperature before use.

-

Fluorogenic Substrate : Prepare a working solution of the fluorogenic substrate by diluting the concentrated stock in the assay buffer to the desired final concentration (e.g., 10 µM). Protect from light.

-

Collagenase Standard : Reconstitute and dilute the collagenase standard in cold assay buffer to a series of concentrations to generate a standard curve.

-

Test Samples : Prepare experimental samples (e.g., purified enzyme, cell lysates, conditioned media) in cold assay buffer.

Assay Procedure

-

Plate Setup : Add 50 µL of the prepared standards, test samples, positive control (collagenase standard), and negative control (assay buffer) to the wells of a 96-well black plate.

-

Initiate Reaction : Add 50 µL of the substrate working solution to all wells to start the enzymatic reaction. The final volume in each well should be 100 µL.

-

Incubation : Incubate the plate at 37°C, protected from light. The incubation time can range from 15 to 120 minutes, depending on the enzyme's activity.

-

Fluorescence Measurement : Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 340/440 nm or 490/520 nm, depending on the fluorophore) using a fluorescence microplate reader.[3][4] Measurements can be taken in kinetic mode (multiple readings over time) or as an endpoint reading after a fixed incubation period.

Data Analysis

-

Background Subtraction : Subtract the fluorescence reading of the negative control (assay buffer + substrate) from all other readings.

-

Standard Curve : Plot the background-subtracted fluorescence values of the collagenase standards against their corresponding concentrations to generate a standard curve.

-

Activity Calculation : Determine the collagenase activity in the test samples by interpolating their background-subtracted fluorescence values from the standard curve. Activity is typically expressed in relative fluorescence units (RFU) per minute or as a concentration based on the standard curve.

Data Presentation: Example Quantitative Data

The following tables provide examples of data that can be generated from a fluorogenic collagenase assay.

Table 1: Collagenase Standard Curve

| Collagenase Concentration (ng/mL) | Average RFU |

| 100 | 8500 |

| 50 | 4300 |

| 25 | 2200 |

| 12.5 | 1150 |

| 6.25 | 600 |

| 0 | 100 |

Table 2: Inhibition of Collagenase Activity

| Inhibitor Concentration (µM) | Average RFU | % Inhibition |

| 0 (No Inhibitor) | 4300 | 0% |

| 1 | 3500 | 18.6% |

| 5 | 2100 | 51.2% |

| 10 | 950 | 77.9% |

| 25 | 250 | 94.2% |

Visualization of Experimental Workflow and Principles

References

Z-Pro-Leu-Gly-NHOH stock solution preparation and storage

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and storage of Z-Pro-Leu-Gly-NHOH stock solutions, along with a protocol for its use as a collagenase inhibitor.

Introduction

This compound is a synthetic peptide derivative that functions as an effective inhibitor of human skin collagenase, a type of matrix metalloproteinase (MMP).[1][2] Its structure, featuring a hydroxamate functional group, is critical for its inhibitory activity, which is reported with an IC50 value of 40 µM.[1][2] The peptide sequence (Pro-Leu-Gly) mimics the cleavage site of native collagen, conferring specificity to the inhibitor.[2] Due to these properties, this compound is a valuable tool in research areas such as drug development, peptide synthesis, and biotechnology.[3]

Stock Solution Preparation and Storage

Proper preparation and storage of this compound stock solutions are crucial for maintaining its stability and efficacy in experimental settings.

Solubility and Recommended Solvents:

This compound is soluble in dimethyl sulfoxide (DMSO).[4] For most in vitro applications, preparing a concentrated stock solution in DMSO is recommended.

Recommended Stock Solution Concentrations:

The table below provides the required volumes of DMSO to prepare 1 mM, 5 mM, and 10 mM stock solutions from 1 mg, 5 mg, and 10 mg of this compound powder.

| Mass of this compound | Volume of DMSO for 1 mM Stock | Volume of DMSO for 5 mM Stock | Volume of DMSO for 10 mM Stock |

| 1 mg | 2.3015 mL | 460.3 µL | 230.2 µL |

| 5 mg | 11.5077 mL | 2.3015 mL | 1.1508 mL |

| 10 mg | 23.0155 mL | 4.6031 mL | 2.3015 mL |

Protocol for Reconstitution:

-

Bring the vial of this compound powder and the DMSO solvent to room temperature before use.

-

To the vial containing the powder, add the appropriate volume of DMSO as indicated in the table above to achieve the desired stock concentration.

-

To aid dissolution, the solution can be gently warmed to 37°C and vortexed or sonicated in an ultrasonic bath for a short period.[4]

-

Visually inspect the solution to ensure the powder has completely dissolved.

Storage and Stability:

Once reconstituted, the stock solution should be aliquoted into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots in tightly sealed vials under the following conditions:

| Storage Temperature | Shelf Life |

| -20°C | Up to 1 month |

| -80°C | Up to 6 months |

Experimental Protocols

The following is a representative protocol for a collagenase inhibition assay using this compound. This protocol is adapted from commercially available colorimetric collagenase assay kits that utilize a synthetic peptide substrate like FALGPA (N-(3-[2-Furyl]acryloyl)-Leu-Gly-Pro-Ala).

Materials:

-

This compound stock solution in DMSO

-

Human skin collagenase

-

Collagenase Assay Buffer

-

Synthetic collagenase substrate (e.g., FALGPA)

-

96-well clear flat-bottom plate

-

Microplate reader capable of measuring absorbance at 345 nm

Procedure:

-

Preparation of Reagents:

-

Prepare a series of dilutions of the this compound stock solution in Collagenase Assay Buffer to achieve the desired final concentrations for the assay.

-

Prepare a solution of human skin collagenase in Collagenase Assay Buffer. The optimal concentration should be determined empirically.

-

Prepare the collagenase substrate solution according to the manufacturer's instructions.

-